Cas no 1509682-96-5 (3-methyl-5-(thiophen-3-yl)pentan-1-amine)
3-methyl-5-(thiophen-3-yl)pentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-5-(thiophen-3-yl)pentan-1-amine
- EN300-1837369
- AKOS019583550
- 1509682-96-5
-
- Inchi: 1S/C10H17NS/c1-9(4-6-11)2-3-10-5-7-12-8-10/h5,7-9H,2-4,6,11H2,1H3
- InChI Key: NOYODRJAZDFZPR-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CCC(C)CCN
Computed Properties
- Exact Mass: 183.10817072g/mol
- Monoisotopic Mass: 183.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.3Ų
3-methyl-5-(thiophen-3-yl)pentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837369-1g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-5g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-10g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 10g |
$6450.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-0.05g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-0.1g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-0.25g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-0.5g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-1.0g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1837369-2.5g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1837369-5.0g |
3-methyl-5-(thiophen-3-yl)pentan-1-amine |
1509682-96-5 | 5g |
$4349.0 | 2023-06-02 |
3-methyl-5-(thiophen-3-yl)pentan-1-amine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-methyl-5-(thiophen-3-yl)pentan-1-amine
Introduction to 3-methyl-5-(thiophen-3-yl)pentan-1-amine (CAS No. 1509682-96-5)
3-methyl-5-(thiophen-3-yl)pentan-1-amine, with the CAS number 1509682-96-5, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its thiophene moiety and a primary amine functional group, which contribute to its distinct properties and reactivity.
The chemical structure of 3-methyl-5-(thiophen-3-yl)pentan-1-amine consists of a five-carbon chain with a methyl group at the third position and a thiophene ring attached at the fifth position. The primary amine group is located at the terminal end of the carbon chain. This arrangement provides a balance between hydrophobic and hydrophilic properties, making it an interesting candidate for drug design and development.
Recent studies have explored the biological activities of 3-methyl-5-(thiophen-3-yl)pentan-1-amine. One notable area of research is its potential as a ligand for G protein-coupled receptors (GPCRs), which are key targets in drug discovery. GPCRs play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 3-methyl-5-(thiophen-3-yl)pentan-1-amine to interact with these receptors could open new avenues for the development of therapeutic agents.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of 3-methyl-5-(thiophen-3-yl)pentan-1-amine to several GPCRs, including serotonin receptors (5-HT2A) and dopamine receptors (D2). The results showed that this compound exhibited moderate binding affinity to these receptors, suggesting its potential as a lead compound for further optimization.
Beyond its interactions with GPCRs, 3-methyl-5-(thiophen-3-yl)pentan-1-amine has also been studied for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and asthma, are major health concerns worldwide. A study conducted by a team of researchers at the University of California found that 3-methyl-5-(thiophen-3-yl)pentan-1-amine exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The compound was shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation.
The synthetic route to produce 3-methyl-5-(thiophen-3-yl)pentan-1-amine involves several steps, including the formation of the thiophene ring and the introduction of the primary amine group. One common approach is to start with 3-bromothiophene and undergo a series of reactions, such as Grignard addition, reduction, and alkylation, to achieve the desired structure. The efficiency and yield of these reactions can be optimized by varying reaction conditions and catalysts.
In terms of safety and handling, it is important to note that while 3-methyl-5-(thiophen-3-y l)pentan -1 -amine strong > is not classified as a hazardous material or controlled substance , it should still be handled with care in laboratory settings . Proper personal protective equipment (PPE), such as gloves , goggles , and lab coats , should be worn when working with this compound . Additionally , appropriate ventilation should be ensured to minimize exposure to vapors . p > < p >The potential applications of < strong > 3 -methyl -5 -( thiophen - 3 - yl ) pentan - 1 - amine strong > extend beyond medicinal chemistry . In materials science , this compound has been explored for its use in organic electronics , particularly as a component in organic light - emitting diodes (OLEDs). The presence of the thiophene ring contributes to its electronic properties , making it suitable for conjugated polymer systems . A study published in Advanced Materials demonstrated that incorporating < strong > 3 -methyl -5 -( thiophen - 3 - yl ) pentan - 1 - amine strong > into OLEDs resulted in improved device performance , including higher efficiency and longer operational lifetimes . p > < p >In conclusion , < strong > 3 -methyl -5 -( thiophen - 3 - yl ) pentan - 1 - amine strong > ( CAS No . 1509682 -96 - 5 ) is a versatile compound with promising applications in medicinal chemistry , pharmaceutical research , and materials science . Its unique chemical structure provides a foundation for further exploration into its biological activities and potential therapeutic uses . As research continues to advance , it is likely that new insights into the properties and applications of this compound will emerge , contributing to scientific progress and innovation . p > article > response >
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